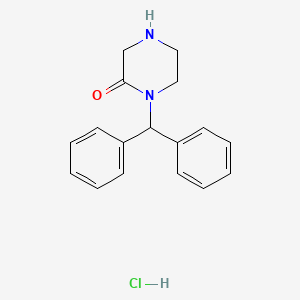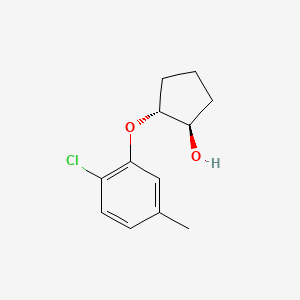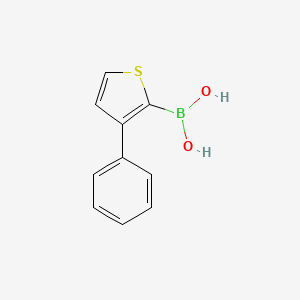
Trans-tetrahydrofuran-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with significant potential in various industrial and scientific applications. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound is particularly notable for its role as a renewable feedstock in the production of adipic acid, a key monomer in the manufacture of nylon and other polymers .
准备方法
Synthetic Routes and Reaction Conditions
Trans-tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the catalytic hydrogenation of 2,5-furandicarboxylic acid, which is derived from biomass. The hydrogenation process typically involves the use of palladium or platinum catalysts under high pressure of hydrogen gas . Another method involves the oxidation of tetrahydrofuran-2,5-dimethanol using hydrotalcite-supported gold catalysts under aerobic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of recyclable catalysts to enhance sustainability and reduce costs .
化学反应分析
Types of Reactions
Trans-tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce adipic acid, a valuable industrial chemical.
Reduction: The compound can be reduced to form tetrahydrofuran-2,5-dimethanol.
Substitution: It can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen or hydrogen peroxide in the presence of gold or platinum catalysts.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed
Adipic Acid: Formed through oxidation reactions.
Tetrahydrofuran-2,5-dimethanol: Formed through reduction reactions.
科学研究应用
Trans-tetrahydrofuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key intermediate in the production of biodegradable plastics and other sustainable materials.
作用机制
The mechanism by which trans-tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its carboxylic acid groups. These groups can undergo protonation or deprotonation, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor to trans-tetrahydrofuran-2,5-dicarboxylic acid, used in similar applications.
Tetrahydrofuran-2-carboxylic Acid: Another derivative of tetrahydrofuran with one carboxylic acid group.
Adipic Acid: A major product formed from this compound, widely used in the polymer industry.
Uniqueness
This compound is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and applications. Its renewable nature and potential for sustainable production also set it apart from other similar compounds .
属性
分子式 |
C6H8O5 |
|---|---|
分子量 |
160.12 g/mol |
IUPAC 名称 |
(2S,5S)-oxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
InChI 键 |
CWZQRDJXBMLSTF-IMJSIDKUSA-N |
手性 SMILES |
C1C[C@H](O[C@@H]1C(=O)O)C(=O)O |
规范 SMILES |
C1CC(OC1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



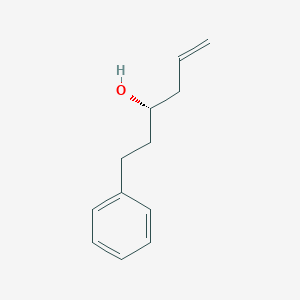
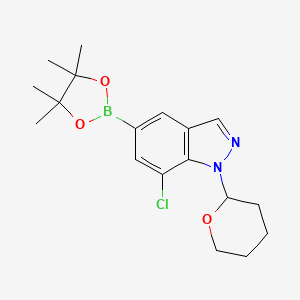
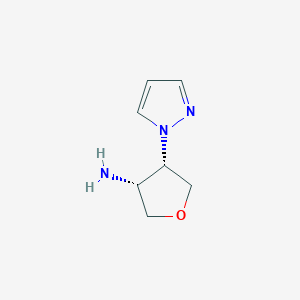
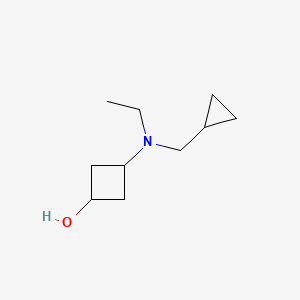
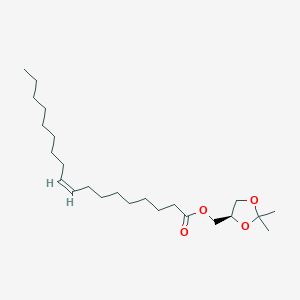
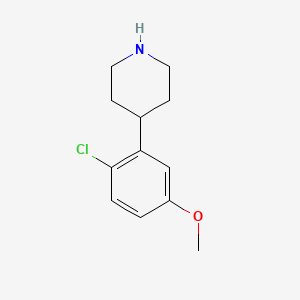
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
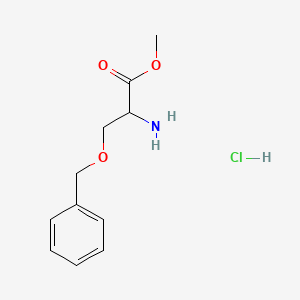
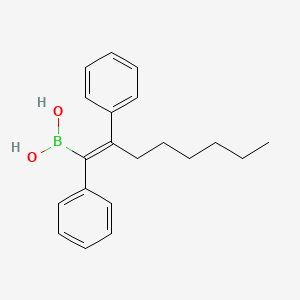
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
